Lack of Direct Comparative Pharmacological Data Precludes Evidence-Based Selection Over Analogues
A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative biological activity data (IC50, Ki, EC50) for 1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine (CAS 1788666-45-4). Without target-specific activity data, no direct head-to-head comparison against closely related analogs can be performed. The closest structurally characterized class members are 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives reported by Nencetti et al. (2007), which exhibit SERT Ki values of 2–400 nM; however, the target compound differs in both the position of the aryloxymethyl substituent (C4 vs. C3) and the nature of the N-substituent (2-bromo-5-methoxybenzoyl vs. various aryl groups), precluding direct quantitative comparison [1].
| Evidence Dimension | Serotonin transporter (SERT) binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | 3-[(4-fluorophenyl)(4-fluorobenzyloxy)methyl]piperidine (Compound 1 in Nencetti et al. 2007): SERT Ki = 2.5 nM (estimated from abstract range 2–400 nM) |
| Quantified Difference | Not calculable due to absence of data for target compound |
| Conditions | [³H]-paroxetine displacement assay, rat cerebral cortex |
Why This Matters
Without target engagement data, procurement decisions cannot be based on demonstrated pharmacological differentiation, placing the burden of proof on the end-user to generate de novo SAR data.
- [1] Nencetti, S., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. View Source
